(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid
Description
(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid (CAS: 1104620-86-1) is a sulfonamide derivative featuring a fluoro-substituted methoxybenzene ring linked to an acetic acid moiety via a sulfonamide bridge. Its molecular formula is C₁₅H₁₃FNO₅S, with a molecular weight of 339.34 g/mol . The compound’s structure includes:
- A 3-fluoro-4-methoxyphenyl group, providing electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.
- An acetic acid group, contributing to hydrophilicity and acidity.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-16-8-3-2-6(4-7(8)10)17(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMFTBVZNPQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride to form the sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid under specific conditions.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: (3-Hydroxy-4-methoxy-benzenesulfonylamino)-acetic acid.
Reduction: (3-Fluoro-4-methoxy-benzenesulfonic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds share functional groups (sulfonamide, carboxylic acid/ester) or substituent patterns (fluoro, methoxy/methyl):
Structural and Functional Differences
Core Acid Group: The target compound’s acetic acid group (pKa ~2.5–3.5 estimated) is more acidic than benzoic acid derivatives (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid, pKa 4.06) due to the shorter carbon chain enhancing electron withdrawal . Methyl esters (e.g., Methyl 3-benzenesulfonamidobenzoate) exhibit lower acidity and higher lipophilicity, favoring membrane permeability .
Substituent Effects: Methoxy vs. Fluoro Position: 3-Fluoro substitution (target) vs. 4-fluoro (CAS 327091-30-5) alters steric and electronic profiles, impacting binding affinity in biological systems.
Sulfonamide Linkage :
Physicochemical Properties
- Molecular Weight : The target compound (339.34 g/mol) is heavier than simpler benzoic acids (e.g., 154.13 g/mol for 3-fluoro-4-methylbenzoic acid) due to the sulfonamide-acetic acid extension .
- Solubility: Sulfonamide and acetic acid groups enhance water solubility compared to methyl esters or non-polar analogs.
- Melting Points : Data gaps exist for the target, but 3-fluoro-4-methylbenzoic acid melts at 169–171°C, suggesting crystalline stability from planar benzoic acid structure .
Biological Activity
(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring, a methoxy group, and a sulfonamide moiety, which are critical for its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing membrane permeability and receptor binding.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors.
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Enzyme Inhibition :
- The compound has been shown to inhibit various proteases, including Factor Xa (FXa), which is crucial in the coagulation cascade. In vitro studies indicate that it exhibits significant inhibitory activity against FXa with an IC50 value that suggests potential as an anticoagulant agent .
- Molecular dynamics simulations have demonstrated that the compound stabilizes its binding within the FXa active site through hydrogen bonding and hydrophobic interactions with key amino acid residues .
- Receptor Interaction :
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
- Anticoagulant Activity : Demonstrated through prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) in ex vivo assays .
- Cytotoxicity : Cell viability assays in various cell lines (e.g., HEK293 and HepG2) indicate that while the compound has potent biological activity, it also exhibits cytotoxic effects at higher concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on FXa Inhibition :
- Molecular Interactions :
Data Table: Biological Activity Summary
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